molecular formula C16H24N2O4S B3916714 4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide

4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide

Cat. No. B3916714
M. Wt: 340.4 g/mol
InChI Key: WQIGCSDYAOAHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. It belongs to the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors), which work by inhibiting the activity of enzymes that remove acetyl groups from histones, leading to changes in gene expression.

Mechanism of Action

4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. Specifically, HDAC enzymes remove acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression. By inhibiting HDAC activity, 4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide leads to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression. This can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, among other processes.
Biochemical and physiological effects:
4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells, including induction of cell cycle arrest, apoptosis, and differentiation. In addition, it has been shown to inhibit angiogenesis and metastasis, which are important processes in the development and spread of cancer. 4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is that it has been extensively studied and is well-characterized, making it a useful tool for investigating the role of HDAC enzymes in cancer and other diseases. In addition, it has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for further development as an anti-cancer agent. However, one limitation of 4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is that it can have off-target effects, leading to changes in the expression of genes that are not directly related to HDAC activity. This can make it difficult to interpret the results of experiments using 4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide, and may require additional controls to ensure that observed effects are due to HDAC inhibition.

Future Directions

There are a number of potential future directions for research on 4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors, which may have fewer off-target effects and be more effective in treating cancer and other diseases. Another area of interest is the investigation of the role of HDAC enzymes in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, the combination of HDAC inhibitors with other anti-cancer agents, such as immunotherapy, may be a promising approach to improving cancer treatment outcomes.

Scientific Research Applications

4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, 4-methyl-N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been investigated for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-methyl-N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12(2)15(16(19)18-8-10-22-11-9-18)17-23(20,21)14-6-4-13(3)5-7-14/h4-7,12,15,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGCSDYAOAHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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